(S)-2-Amino-1-azetidin-1-yl-3-pheny

描述

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles—cyclic compounds containing at least one nitrogen atom within the ring—are fundamental building blocks in nature and synthetic chemistry. mdpi.com They form the core of a wide array of biologically active molecules, including alkaloids, vitamins, and antibiotics. mdpi.comderpharmachemica.com Their structural diversity and capacity for molecular interactions make them privileged scaffolds in drug discovery. nih.govmdpi.com Azetidines, which are four-membered saturated heterocycles containing one nitrogen atom, represent a specific and important subclass. nih.govwikipedia.org The first naturally occurring azetidine (B1206935) derivative, L-azetidine-2-carboxylic acid, was identified in 1955 and is known to be an antagonist for the proline receptor. medwinpublishers.com

Significance of Four-Membered Rings in Molecular Design

Four-membered rings like azetidine are of particular interest in medicinal chemistry. nih.govnih.gov Their compact structure introduces a degree of conformational rigidity that is highly sought after in molecular design. enamine.net This rigidity can help to pre-organize the spatial orientation of substituents, which may lead to a higher binding affinity with biological targets by reducing the entropic penalty of binding. enamine.net While the synthesis of azetidine derivatives can be challenging due to the inherent strain in the four-membered ring, their unique chemical properties make them valuable components in the development of novel therapeutics. medwinpublishers.comrsc.org The azetidine ring is more stable than its three-membered counterpart, the aziridine, which allows for easier handling while still possessing unique reactivity. rsc.orgrsc.org

Overview of (S)-2-Amino-1-(azetidin-1-yl)-3-phenylpropan-1-one: Structure and Stereochemistry

Nomenclature and Definitive Structural Features

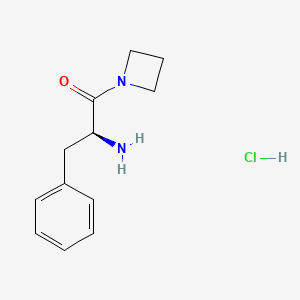

(S)-2-Amino-1-(azetidin-1-yl)-3-phenylpropan-1-one is a derivative of the amino acid phenylalanine. Its structure consists of a central propane (B168953) backbone. At the first carbon (C1), a carbonyl group is attached to the nitrogen atom of an azetidine ring. The second carbon (C2) bears an amino group and is a chiral center. A benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) is substituted at the third carbon (C3). The systematic name precisely describes this arrangement, indicating an azetidine ring, a phenyl group, and the specific stereochemistry at the chiral center.

Interactive Data Table: Properties of (S)-2-Amino-1-(azetidin-1-yl)-3-phenylpropan-1-one hydrochloride

| Property | Value |

| CAS Number | 1162654-35-4 chemicalbook.comscbt.com |

| Molecular Formula | C₁₂H₁₇ClN₂O scbt.com |

| Molecular Weight | 240.73 g/mol scbt.com |

Importance of (S)-Stereoisomer in Stereoselective Synthesis and Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of molecules. slideshare.net Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a compound. slideshare.net The designation "(S)" refers to the specific configuration at the chiral center (C2) according to the Cahn-Ingold-Prelog priority rules. numberanalytics.com

The (S)-enantiomer of many amino acid derivatives, including phenylalanine, is often the biologically active form. For example, the anti-inflammatory drug ibuprofen's activity resides in its (S)-enantiomer, while the (R)-enantiomer is inactive. numberanalytics.com Therefore, in the synthesis of chiral molecules for pharmaceutical applications, achieving a high degree of stereoselectivity to produce the desired stereoisomer is paramount. slideshare.netethz.ch This is often accomplished through methods like using chiral auxiliaries, chiral pool synthesis, or asymmetric catalysis. ethz.ch The (S)-configuration of (S)-2-Amino-1-(azetidin-1-yl)-3-phenylpropan-1-one is crucial as it dictates how the molecule will orient itself and interact with its biological target, influencing its efficacy.

Emergence of Azetidine Amino Acid Conjugates and Peptidomimetics

Role as Conformationally Constrained Building Blocks

Azetidine-amino acid conjugates are part of a broader class of molecules known as peptidomimetics. These are compounds designed to mimic the structure and function of peptides but with improved properties, such as enhanced stability and oral bioavailability. One of the key strategies in designing peptidomimetics is to introduce conformational constraints. enamine.net

The incorporation of a rigid azetidine ring into a peptide-like structure, as seen in (S)-2-Amino-1-(azetidin-1-yl)-3-phenylpropan-1-one, serves this purpose effectively. enamine.net The four-membered ring restricts the rotational freedom around adjacent chemical bonds, "locking" the molecule into a more defined conformation. enamine.net This can be advantageous in drug design because it can force the molecule to adopt the specific shape required for binding to a biological target, potentially increasing its potency. enamine.net Research has shown that introducing an azetidine subunit can act as a turn-inducing element, facilitating the synthesis of complex cyclic peptides and improving their stability against enzymatic degradation. nih.gov These conformationally restricted building blocks are thus highly valuable in the synthesis of novel therapeutic agents. enamine.netchemrxiv.org

Distinction from Traditional Amino Acids and Peptides

The primary distinction of azetidine-containing phenylalanine derivatives from canonical amino acids like proline (its five-membered ring analogue) and linear peptides lies in the conformational constraints imposed by the rigid, strained four-membered ring. nih.gov This structural feature significantly influences the geometry and behavior of molecules into which it is incorporated.

Conformational Rigidity and Peptide Structure:

When an azetidine ring is integrated into a peptide backbone, it introduces a higher degree of rigidity compared to the more flexible five-membered pyrrolidine (B122466) ring of proline. nih.gov This rigidity dramatically alters the local conformation and, consequently, the secondary structure of the peptide.

Turn Induction: While proline is well-known for inducing β-turns in peptide chains, azetidine residues preferentially stabilize γ-turn-like conformations. nih.gov The smaller ring size forces the peptide backbone into a different spatial arrangement, a feature that can be harnessed by medicinal chemists to design peptides with specific three-dimensional shapes. nih.gov This ability to dictate turn structures is a powerful tool for creating peptidomimetics with defined bioactive conformations. nih.gov

Structural Parameters:

The geometric differences between azetidine-containing structures and their traditional counterparts can be quantified by comparing key structural parameters. The bond angles and torsional angles within the azetidine ring deviate significantly from the ideal tetrahedral geometry, a direct result of ring strain. This strain influences the puckering of the ring and the orientation of substituents.

For instance, studies on oligomers of the cyclic α-hydrazino acid (R)-N-aminoazetidine-2-carboxylic acid (AAzC) show that the four-membered ring's conformational restrictions are key to forming robust 8-helix architectures. acs.org The backbone torsional angles (φ, θ, ψ) are tightly controlled, demonstrating how the azetidine moiety can enforce a specific, predictable secondary structure. acs.org

| Residue Type | Ring Size | Preferred Turn Type | Reference |

|---|---|---|---|

| Azetidine-2-carboxylic acid (Aze) | 4-membered | γ-turn | nih.gov |

| Proline (Pro) | 5-membered | β-turn | nih.gov |

Functionalization and Chemical Properties:

The azetidine ring in derivatives like (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one is not just a structural element but also a site for chemical modification. The nitrogen atom of the azetidine ring can be functionalized, allowing for the attachment of various chemical groups, such as dyes or biotin (B1667282) tags, in a process known as late-stage modification. nih.govresearchgate.net This provides a handle for creating complex molecular probes or for tuning the molecule's properties without altering the core amino acid-like structure. researchgate.net This contrasts with traditional amino acids, where functionalization is typically limited to the N-terminus, C-terminus, or side chain.

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-amino-1-(azetidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11(12(15)14-7-4-8-14)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRANWKJLDQKFM-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)C(=O)[C@H](CC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670678 | |

| Record name | (2S)-2-Amino-1-(azetidin-1-yl)-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162654-35-4 | |

| Record name | (2S)-2-Amino-1-(azetidin-1-yl)-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies

Enantioselective Synthesis of (S)-2-Amino-1-(azetidin-1-yl)-3-phenylpropan-1-one

The construction of the target molecule necessitates the stereoselective formation of the core structure while incorporating the azetidine (B1206935) moiety. Several advanced synthetic routes can be envisaged, leveraging the existing chirality of natural amino acids or employing catalytic asymmetric methods to establish the desired stereochemistry.

Chiral Pool Approaches Utilizing L-Phenylalanine or Derivatives

Chiral pool synthesis is a highly effective strategy that utilizes readily available enantiopure natural products as starting materials. L-phenylalanine, with its inherent (S)-stereochemistry at the α-carbon, serves as an ideal precursor for the target molecule, ensuring the retention of the desired stereocenter.

A plausible synthetic pathway commences with the protection of the amino and carboxylic acid functionalities of L-phenylalanine. The α-amino group is typically protected with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which are robust under various reaction conditions and can be selectively removed later in the synthesis. The carboxylic acid is often converted to an activated species, such as an acid chloride or an active ester, to facilitate the subsequent amide bond formation with azetidine.

Standard peptide coupling protocols can be employed for the amidation step. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) can efficiently mediate the formation of the amide bond between the protected L-phenylalanine and azetidine. The final step involves the deprotection of the α-amino group to yield the target compound, (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one. The choice of deprotection conditions depends on the protecting group used; for instance, the Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by hydrogenolysis.

Table 1: Proposed Chiral Pool Synthesis of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | L-Phenylalanine | (Boc)₂O, base | N-Boc-L-phenylalanine |

| 2 | N-Boc-L-phenylalanine, Azetidine | DCC, HOBt, or EDC/HOBt | N-Boc-(S)-2-amino-1-(azetidin-1-yl)-3-phenylpropan-1-one |

Asymmetric Catalysis for Azetidine Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral centers with high enantioselectivity from achiral or racemic precursors. In the context of synthesizing the target molecule, asymmetric catalysis can be employed to construct the chiral azetidine ring itself or to introduce the stereocenter on the amino acid backbone.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a versatile tool in asymmetric synthesis. Chiral phosphoric acids, for instance, have been shown to catalyze the desymmetrization of meso-N-acyl-azetidines with high enantioselectivity. nih.govrsc.org While this specific application is a desymmetrization, the underlying principle of chiral Brønsted acid catalysis could be adapted for the enantioselective synthesis of related azetidine structures. A hypothetical organocatalytic approach could involve the enantioselective α-functionalization of an aldehyde precursor, which is then elaborated to the final product.

Transition metal catalysis provides a diverse array of methods for the construction of heterocyclic rings.

Gold-catalyzed cyclizations have been successfully employed for the synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov This methodology involves an intramolecular N-H insertion into a gold carbene intermediate. A potential adaptation for the synthesis of the target molecule could involve a gold-catalyzed cyclization of a precursor containing the phenylalanine moiety.

Palladium-catalyzed reactions are also prominent in the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed intramolecular C-H amination has been utilized to form functionalized azetidines. nih.gov Furthermore, palladium-catalyzed late-stage functionalization of phenylalanine-containing peptides has been demonstrated, showcasing the utility of this metal in modifying amino acid derivatives. researchgate.net A strategy could be envisioned where a palladium catalyst facilitates the cyclization of a suitable precursor derived from L-phenylalanine to form the azetidine ring with control over the stereochemistry.

Diastereoselective Synthesis from Precursors

Diastereoselective synthesis relies on the use of a chiral auxiliary to control the stereochemical outcome of a reaction. This approach is particularly useful when creating new stereocenters in a molecule that already contains one or more chiral centers.

The use of chiral sulfinamides, particularly Ellman's tert-butanesulfinamide, is a well-established and powerful method for the asymmetric synthesis of amines and their derivatives. osi.lv This methodology can be applied to the synthesis of chiral C2-substituted azetidines. nih.gov

A potential diastereoselective route to (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one could involve the condensation of a suitable keto-precursor with (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinylimine. Subsequent diastereoselective reduction of the imine and cyclization would lead to the N-sulfinyl-azetidine derivative. Finally, removal of the sulfinyl group under acidic conditions would afford the desired enantiomerically pure product. The stereochemistry of the final product is dictated by the choice of the sulfinamide enantiomer and the reaction conditions.

Table 2: Proposed Diastereoselective Synthesis via Chiral Sulfinamide

| Step | Reactants | Reagents and Conditions | Product | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | Phenylpyruvic acid derivative | (R)- or (S)-tert-butanesulfinamide, dehydrating agent | Chiral N-sulfinylimine | N/A |

| 2 | Chiral N-sulfinylimine | Reducing agent (e.g., NaBH₄) | Chiral N-sulfinyl amino alcohol | High d.r. |

| 3 | Chiral N-sulfinyl amino alcohol | Cyclization conditions (e.g., Mitsunobu reaction) | N-sulfinyl-(S)-2-amino-1-(azetidin-1-yl)-3-phenylpropan-1-one | High d.r. |

Stereochemical Control in Ring Closure Reactions

The precise control of stereochemistry during the formation of the azetidine ring is a critical aspect of modern synthetic organic chemistry. The inherent ring strain of the four-membered ring presents unique challenges and opportunities for stereocontrol. Various strategies have been developed to influence the diastereoselectivity of these cyclization reactions.

One effective method involves the use of starting materials with pre-existing stereocenters, which can direct the stereochemical outcome of the ring closure. For instance, the synthesis of azetidines from chiral epoxides often proceeds with a high degree of stereocontrol. The intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide triflates such as La(OTf)₃, has been shown to produce azetidines with high regioselectivity and diastereoselectivity. frontiersin.orgnih.gov The stereochemistry of the starting epoxide dictates the relative stereochemistry of the resulting 3-hydroxyazetidine. Computational studies suggest that the coordination of the lanthanide catalyst to the substrate and product influences the regioselectivity of the aminolysis, favoring the formation of the azetidine ring over the alternative five-membered pyrrolidine (B122466) ring. frontiersin.org

Another powerful tool for stereochemical control is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. researchgate.netrsc.orgresearchgate.net This reaction can be rendered diastereoselective by employing chiral auxiliaries or by using substrates with inherent chirality. Visible-light-mediated intramolecular aza Paternò–Büchi reactions have been developed that proceed with high diastereoselectivity, yielding bicyclic azetidines. researchgate.netnih.gov The diastereomeric ratio of the products can be influenced by the choice of photosensitizer and solvent. nih.gov Mechanistic studies suggest that the reaction proceeds through a triplet state, and the stereochemical outcome is determined in the final C-N bond-forming step. nih.gov

The following table summarizes the diastereoselectivity achieved in selected azetidine ring closure reactions.

| Starting Material | Reaction Type | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

| cis-3,4-epoxy amine | Intramolecular aminolysis | La(OTf)₃ | 3-hydroxyazetidine | >20:1 | frontiersin.org |

| Oxime with tethered alkene | aza Paternò–Büchi | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, visible light | Bicyclic azetidine | >20:1 | nih.gov |

Chiral Resolution Techniques for Enantiopure Access

While asymmetric synthesis provides direct access to enantiomerically enriched compounds, chiral resolution remains a vital technique for obtaining enantiopure materials, especially when a racemic synthesis is more practical. wikipedia.org For amino compounds like "(S)-2-Amino-1-azetidin-1-yl-3-pheny," several resolution strategies can be employed.

The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the desired enantiomer of the amine can be liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and various chiral carboxylic acids. wikipedia.org The selection of the appropriate resolving agent and solvent system is often empirical and requires screening. wikipedia.org

Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. nih.gov For N-heterocycles, kinetic resolution using chiral acylating agents has been shown to be effective. nih.gov A stereoelectronic effect in the acylation of amines can be exploited to achieve high selectivity. nih.gov

For analytical and preparative scale separations, chiral chromatography is an indispensable tool. Chiral stationary phases (CSPs) can directly separate enantiomers. For amino compounds, CSPs based on polysaccharides, proteins, or cyclodextrins are often effective. Alternatively, the racemic amine can be derivatized with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral stationary phase. A general and scalable method for producing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides as chiral auxiliaries. acs.org The resulting diastereomeric products can be separated by normal phase chromatography, and subsequent deprotection yields the enantiopure azetidines. acs.org

The following table lists common chiral resolving agents and techniques applicable to the resolution of chiral amines.

| Technique | Description | Common Reagents/Phases | Reference |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral acid, followed by separation based on solubility. | Tartaric acid, Camphorsulfonic acid, Mandelic acid | wikipedia.org |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent. | Chiral acylating agents | nih.gov |

| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase. | Polysaccharide-based CSPs, Protein-based CSPs | |

| Derivatization followed by Chromatography | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Chiral tert-butanesulfinamides | acs.orgtcichemicals.com |

Azetidine Ring Formation Strategies

The construction of the strained four-membered azetidine ring requires specialized synthetic methods. This section explores several modern and efficient strategies for the formation of the azetidine core.

Intramolecular Cyclization Reactions (e.g., nucleophilic displacement, C-H amination)

Intramolecular cyclization is a cornerstone of azetidine synthesis. ub.bw One of the most common approaches is through intramolecular nucleophilic displacement, where a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule to form the four-membered ring. frontiersin.orgadelaide.edu.au A classic example is the cyclization of 3-halopropylamines under basic conditions. adelaide.edu.au A more modern and highly regioselective method involves the intramolecular aminolysis of epoxides. frontiersin.orgnih.govresearchgate.net As mentioned previously, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a high-yielding route to 3-hydroxyazetidines. frontiersin.orgnih.gov This reaction proceeds via an SN2-type attack of the amine on the epoxide, with the regioselectivity controlled by the catalyst. frontiersin.org

In recent years, transition metal-catalyzed C-H amination has emerged as a powerful strategy for azetidine synthesis. rsc.orgelsevier.comnih.gov Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the γ-position of a picolinamide-protected amine provides an efficient route to azetidines. elsevier.comnih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and an oxidant. rsc.org The mechanism is proposed to involve the formation of a palladacycle intermediate, followed by reductive elimination to form the azetidine ring. rsc.org This method offers good functional group tolerance and predictable selectivity. elsevier.com

Strain-Release Functionalization of Azabicyclobutanes

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them excellent precursors for the synthesis of functionalized azetidines through strain-release reactions. nih.govnih.govacs.org This strategy allows for the modular and programmable synthesis of complex, stereopure azetidines. nih.gov The reaction is typically initiated by the activation of the ABB, followed by nucleophilic attack, which leads to the opening of the bicyclic system and the formation of a substituted azetidine.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted azetidines. nih.govnih.gov For example, the reaction of ABBs with benzyl (B1604629) chloroformate can yield 3-chloroazetidines. nih.gov Furthermore, enantiocontrolled synthesis of azetidine libraries has been achieved through the strain-release functionalization of chiral ABBs. nih.gov This approach is particularly valuable for accessing azetidines that would be difficult to synthesize using other methods. nih.gov

Aza-Michael Addition Approaches for Azetidine Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile and powerful method for forming C-N bonds. researchgate.netmdpi.commdpi.combohrium.comnih.gov This reaction has been successfully applied to the synthesis of azetidine amino acid derivatives. mdpi.combohrium.comnih.gov

In a typical approach, an α,β-unsaturated ester containing an azetidine ring is reacted with a nitrogen nucleophile. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines in the presence of a base like DBU yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.com This method allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring. The reaction conditions are generally mild, and the products are often obtained in good to excellent yields. mdpi.com Diastereoselective aza-Michael additions can be achieved by using chiral substrates or catalysts, providing access to chiral β-amino acid derivatives containing an azetidine moiety. researchgate.net

The following table provides examples of aza-Michael addition reactions for the synthesis of azetidine derivatives.

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU, acetonitrile, 65 °C | 1,3'-Biazetidine derivative | 64% | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine | DBU, acetonitrile, 65 °C | 3-(Pyrrolidin-1-yl)azetidine derivative | 78% | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU, acetonitrile | 3-(Pyrazol-1-yl)azetidine derivative | 83% | mdpi.com |

Electrochemical Methods for Azetidine Synthesis

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and catalysts. researchgate.netnih.govorganic-chemistry.org In the context of azetidine synthesis, electrochemical methods are beginning to show promise.

An electrocatalytic intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. organic-chemistry.org This method utilizes a combination of cobalt catalysis and an electric current to generate a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to yield the azetidine ring. organic-chemistry.org This approach is notable for its regioselectivity.

Furthermore, electrochemical methods have been employed for the synthesis of azetidin-2-ones (β-lactams), which can subsequently be reduced to the corresponding azetidines. researchgate.net The electrochemical approach can offer advantages in terms of mild reaction conditions and reduced waste generation. Mechanistic studies are ongoing to fully elucidate the pathways of these electrochemical transformations and expand their scope. researchgate.netnih.gov

Amide Bond Formation Chemistry

The amide bond is a cornerstone of peptide and medicinal chemistry. Its formation, particularly in the context of complex molecules, requires robust and efficient methodologies that minimize side reactions and preserve stereochemical integrity.

Direct amidation involves the condensation of a carboxylic acid and an amine without the pre-activation of the carboxylic acid into a more reactive intermediate like an acyl chloride. nih.gov While thermal condensation is possible, it often requires harsh conditions and has a limited substrate scope. nih.govacs.org Consequently, various catalytic systems have been developed to facilitate this transformation under milder conditions.

Boron-based reagents have emerged as effective catalysts for direct amide formation. nih.govacs.org For example, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is an effective reagent for the direct amidation of a wide variety of carboxylic acids and amines. nih.govacs.org This method is operationally simple and often allows for product purification by simple filtration without the need for aqueous workup or chromatography. nih.gov Other boron-based catalysts, such as arylboronic acids, have also been shown to be effective, typically requiring the removal of water to drive the reaction to completion. organic-chemistry.org More recently, diphenylsilane has been reported as a coupling reagent that enables the direct coupling of carboxylic acids and amines, releasing only hydrogen and a siloxane as by-products, offering a more sustainable approach. rsc.org

| Reagent/Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| B(OCH₂CF₃)₃ | MeCN, room temp to reflux | Wide substrate scope, operational simplicity, high conversions. nih.govacs.org | nih.govacs.org |

| Arylboronic acids (e.g., 5-methoxy-2-iodophenylboronic acid) | Molecular sieves, ambient temp | Catalytic, mild conditions, high yields. organic-chemistry.org | organic-chemistry.org |

| Diphenylsilane | Heat, optional base (DIPEA) and catalyst (DMAP) for peptides. | Minimal waste (H₂ and siloxane), equimolar reactants. rsc.org | rsc.org |

| Hydrothermal | 250 °C, 40 bar, water | Non-mineral-catalyzed, prebiotic relevance. acs.org | acs.org |

The most common strategy for amide bond formation involves the use of coupling reagents. hepatochem.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. hepatochem.comfishersci.co.ukuniurb.it This two-step, one-pot process is the foundation of modern peptide synthesis and is widely used in medicinal chemistry. hepatochem.com

There are several major classes of coupling reagents:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used. hepatochem.comfishersci.co.ukbachem.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk A significant drawback is the potential for racemization of chiral carboxylic acids. hepatochem.com To mitigate this and improve efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are often used. bachem.comacs.org

Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective, especially for sterically hindered amino acids. bachem.compeptide.com They generate activated benzotriazolyl esters. researchgate.net A drawback of the original BOP reagent is the formation of the carcinogenic byproduct HMPA. bachem.com

Aminium/Uronium Salts : This class includes reagents such as HBTU, TBTU, and HATU. bachem.compeptide.com They are among the most popular and efficient coupling reagents, reacting rapidly with minimal side reactions. bachem.com Crystal and solution structure studies have revealed that reagents like HBTU and TBTU exist as aminium salts rather than the initially proposed uronium structures. peptide.com HATU, derived from 1-hydroxy-7-azabenzotriazole (HOAt), is particularly effective at reducing racemization and accelerating coupling reactions. peptide.com

| Class | Reagent (Abbreviation) | Structure | Notes |

|---|---|---|---|

| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | C₆H₁₁-N=C=N-C₆H₁₁ | Forms insoluble dicyclohexylurea (DCU) byproduct. bachem.compeptide.com |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | CH₃CH₂-N=C=N-(CH₂)₃N(CH₃)₂ | Forms water-soluble urea byproduct, facilitating workup. nih.gov | |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | [(C₄H₈N)₃P-O-BT]⁺[PF₆]⁻ | Non-toxic alternative to BOP; effective for hindered couplings. bachem.compeptide.com |

| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | [C₁₁H₁₆N₅O]⁺[PF₆]⁻ | Fast reacting and efficient; exists as an aminium isomer. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | [C₁₀H₁₅N₆O]⁺[PF₆]⁻ | Reacts faster than HBTU with less epimerization. peptide.com |

Mechanistic Investigations of Key Synthetic Steps

The functionalization of amides typically involves cleavage of the C=O pi bond or the N-C(O) bond. However, the selective cleavage of the non-carbonyl C-N sigma bond is a significant challenge, particularly for strained ring systems. A transition-metal-free methodology has been developed for the selective C-N σ bond cleavage of N-acylazetidines. mdpi.comsemanticscholar.orgnih.gov

This method employs an electride derived from sodium dispersions and 15-crown-5 ether in THF at 0 °C. mdpi.com The reaction proceeds via a single-electron transfer (SET) mechanism. The proposed mechanism suggests that the sodium/crown ether system generates solvated electrons, which reduce the amide to a radical anion intermediate. mdpi.com This intermediate can then undergo C-N σ bond cleavage to afford a distonic radical anion, which upon further reduction and protonation during workup yields the ring-opened product. mdpi.com

A key driver for this transformation is the release of the significant ring strain inherent in the four-membered azetidine ring, which is approximately 25.4 kcal/mol. mdpi.comsemanticscholar.org This is evidenced by the remarkable chemoselectivity of the reaction; less strained cyclic amides (e.g., N-acylpyrrolidines and -piperidines) and acyclic amides are unreactive under the same conditions. mdpi.comsemanticscholar.org The reaction is applicable to a broad range of aliphatic and aromatic azetidinyl amides, tolerating both unhindered and sterically encumbered substrates. semanticscholar.org

| Substrate (N-Acylazetidine) | Yield (%) |

|---|---|

| N-Benzoylazetidine | 95 |

| N-(4-Methoxybenzoyl)azetidine | 96 |

| N-(4-(Trifluoromethyl)benzoyl)azetidine | 94 |

| N-Pivaloylazetidine | 85 |

| N-Benzoyl-2-methylazetidine | 89 |

The construction of the azetidine ring via cycloaddition can proceed through different mechanistic pathways depending on the reaction conditions.

Photocatalytic [2+2] Cycloaddition : As discussed in section 2.2.5, the visible-light-mediated synthesis of azetidines operates through an energy transfer mechanism. nih.govchemrxiv.org The key steps are:

Excitation of the photocatalyst (PC) by visible light (hν) to its excited singlet state (¹PC), followed by intersystem crossing to the more stable triplet state (³PC).

Triplet energy transfer from the excited photocatalyst to a substrate, typically the alkene, generating the triplet state of the alkene (³Alkene*). nih.gov This step is favored when the triplet energy of the catalyst is higher than that of the alkene. nih.gov

A stepwise radical addition of the triplet alkene to the ground-state imine, forming a 1,4-biradical intermediate.

Intersystem crossing of the biradical followed by ring closure to yield the final azetidine product. nih.gov

Thermal [2+2] Cycloaddition (Staudinger Synthesis) : The Staudinger synthesis, which is the reaction between a ketene and an imine, is a classic method for constructing β-lactam (2-azetidinone) rings, which are precursors to azetidines. mdpi.com While it is a formal [2+2] cycloaddition, a concerted thermal pathway is geometrically demanding and generally disfavored. mdpi.com The commonly accepted mechanism is a two-step process:

Nucleophilic attack of the imine nitrogen atom on the sp-hybridized carbonyl carbon of the ketene.

This initial attack forms a zwitterionic intermediate.

Subsequent conrotatory ring closure of the zwitterionic intermediate forms the four-membered β-lactam ring. mdpi.com The stereochemical outcome of the reaction is determined during this ring-closing step. mdpi.com

Proton Donor Role in Amide Reduction Pathways

The reduction of amides to amines is a fundamental transformation in organic synthesis, but one that often requires harsh reducing agents due to the low electrophilicity of the amide carbonyl carbon. This low reactivity stems from the delocalization of the nitrogen lone pair into the carbonyl group (nN→π*C=O conjugation), which imparts significant double-bond character to the C–N bond and reduces the positive charge on the carbonyl carbon. nih.gov Consequently, many common hydride reagents, such as sodium borohydride, are generally ineffective at reducing amides under standard conditions. acsgcipr.org

The efficiency and mechanism of amide reduction can be profoundly influenced by the presence of additives, particularly proton donors. Proton donors, such as alcohols or weak acids, play a crucial role in activating the amide carbonyl, thereby facilitating reduction pathways that are otherwise inaccessible. nih.govacsgcipr.org The primary mechanism of activation involves the interaction of the proton donor with the carbonyl oxygen. This can occur through direct protonation or, more commonly with metal-based reductants, by coordination of the carbonyl oxygen to a Lewis acidic metal center that is itself associated with the proton donor's conjugate base. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a hydride.

Recent studies have highlighted the indispensable role of proton donors in single-electron-transfer (SET) reductions of amides. For instance, the highly reducing lanthanide(II) iodide, TmI2, is incapable of reducing amides on its own. However, in the presence of a proton donor like an alcohol (ROH), the TmI2–ROH system efficiently cleaves the C–N bond of various amides. nih.gov Mechanistic investigations suggest that the proton donor is key to activating the reagent system, enabling a productive electron transfer to the amide carbonyl that would otherwise be energetically unfavorable. nih.gov This demonstrates that the proton donor is not merely a passive solvent component but an active participant in the reduction mechanism.

With borane reagents, the role of acidic species is also well-established. While stable borane complexes like BH3-THF can reduce amides directly, the less reactive sodium borohydride requires an acid or Lewis acid to generate a more active reducing species in situ. acsgcipr.orgmdpi.com The mechanism involves the activation of the carbonyl by a Lewis acidic boron species, followed by the transfer of a hydride. acsgcipr.org The initial product of amide reduction with borane is an amine-borane complex, which must be hydrolyzed during workup to liberate the free amine product. acsgcipr.org

| Reducing System | Proton Donor/Activator | Effect on Amide Reduction | Reference |

|---|---|---|---|

| NaBH₄ | None | Generally unreactive towards amides. | acsgcipr.org |

| NaBH₄ | Acids (e.g., H₂SO₄), Lewis Acids (e.g., BF₃·OEt₂) | Generates active borane species in situ, enabling amide reduction. | acsgcipr.org |

| TmI₂ | None | Ineffective for C-N bond cleavage in unactivated amides. | nih.gov |

| TmI₂ | Alcohols (ROH) | Activates the reagent, enabling rapid and efficient C-N bond scission. | nih.gov |

| Hydrosilanes | Triflic Anhydride (Tf₂O) | Activates the amide via O-triflyliminium triflate formation, allowing reduction by mild hydride donors. | nih.gov |

Conformational Effects on Reaction Stereoselectivity

The stereochemical outcome of chemical reactions, particularly those involving the creation of new stereocenters, is often dictated by the three-dimensional arrangement of the substrate. In the reduction of chiral α-amino amides like (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one, conformational effects play a decisive role in determining the stereoselectivity of the transformation. The planarity of the amide group and the potential for restricted rotation around the N-C(O) bond are central to these effects. mdpi.combris.ac.uk

The reduction of the carbonyl group in such a molecule leads to the formation of a new stereocenter, resulting in a pair of diastereomers. The preferential formation of one diastereomer over the other is a direct consequence of the steric and electronic environment surrounding the carbonyl group in the ground state or transition state of the reaction. The existing (S)-stereocenter at the α-carbon influences the spatial orientation of the substituents (the phenylmethyl group and the hydrogen atom), which in turn creates a sterically biased environment.

Rotational restriction around the various single bonds of the molecule can lead to one or more low-energy conformations being significantly more populated than others. bris.ac.ukresearchgate.net For instance, the rotation around the Cα-C(O) bond and the N-C(O) bond will be hindered by steric interactions between the azetidine ring, the phenylmethyl group, and the carbonyl oxygen. This rotational barrier forces the molecule to adopt a preferred conformation where the hydride reagent's trajectory of attack is sterically favored from one face of the planar carbonyl group over the other. This principle, known as substrate-controlled stereoselectivity, is fundamental to asymmetric synthesis.

Computational studies are often employed to model the potential energy surface of the molecule, identifying the lowest-energy ground-state conformations. researchgate.net These models can predict which diastereomeric transition state is lower in energy, thereby forecasting the major product of the reaction. For example, a conformation that minimizes the steric clash between the bulky phenylmethyl group and the azetidine ring will likely expose one face of the carbonyl to the hydride reagent. Factors influencing these conformational preferences include:

A-1,3 Strain: Interaction between the α-substituent and the substituents on the amide nitrogen.

Torsional Strain: Eclipsing interactions along the Cα-C(O) and N-C(O) bonds.

Stereoelectronic Effects: Orbital overlaps, such as nN–σ*NO anomeric interactions in specific amide structures, can stabilize certain conformations over others. mdpi.com

The rigidity of the four-membered azetidine ring further constrains the conformational freedom of the molecule, potentially enhancing the facial bias and leading to higher stereoselectivity in the reduction process.

| Structural Feature | Conformational Effect | Predicted Impact on Stereoselectivity | Reference |

|---|---|---|---|

| Bulky α-substituent (e.g., Phenylmethyl) | Creates a sterically hindered environment; restricts rotation around the Cα-C(O) bond. | Favors hydride attack from the less hindered face, increasing diastereoselectivity. | researchgate.net |

| Azetidine Ring | Reduces overall conformational flexibility of the nitrogen substituent. | Enhances the population of a specific low-energy conformer, potentially leading to higher diastereomeric ratios. | mdpi.com |

| Amide N-C(O) Bond | High rotational barrier due to partial double-bond character. | Locks the relative orientation of the nitrogen substituents and the carbonyl group, influencing the steric environment. | bris.ac.uk |

| Heteroatom Substituents at Nitrogen | Can induce pyramidality at the nitrogen and introduce anomeric effects. | Alters the ground-state geometry and electronic properties, profoundly impacting reactivity and stereochemical outcomes. | mdpi.com |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the intricate structural features of organic molecules. By probing the interactions of molecules with electromagnetic radiation, scientists can deduce functional groups, atomic connectivity, and stereochemistry.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the structure of a molecule in solution. For a compound like (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one, a variety of NMR experiments would be essential.

¹H, ¹³C, and ¹⁵N NMR: One-dimensional NMR spectra would confirm the presence and electronic environment of hydrogen, carbon, and nitrogen atoms within the molecule. The chemical shifts, signal integrations, and coupling patterns would provide initial clues about the molecular framework.

Heteronuclear Multiple Bond Correlation (HMBC): This two-dimensional technique would be crucial for establishing the connectivity between different parts of the molecule, for instance, linking the phenylpropyl moiety to the azetidine (B1206935) ring through the carbonyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the stereochemistry, particularly the relative configuration of the chiral center, NOESY experiments would be employed. This technique identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure.

A hypothetical data table for the ¹H and ¹³C NMR of the target compound is presented below to illustrate the type of information that would be sought.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.40 (m, 5H) | 126.0-138.0 |

| CH (chiral center) | 4.50 (dd, 1H) | 55.0 |

| CH₂ (phenyl) | 2.90-3.10 (m, 2H) | 38.0 |

| NH₂ | 2.50 (br s, 2H) | - |

| Azetidine-CH₂ | 3.80-4.20 (m, 4H) | 50.0-60.0 |

| C=O | - | 170.0 |

This table is illustrative and does not represent actual experimental data.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the amide, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

| Functional Group | Hypothetical IR Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (Amide) | 1640-1680 |

| C-N Stretch | 1020-1250 |

This table is illustrative and does not represent actual experimental data.

Mass Spectrometry (e.g., HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one (C₁₂H₁₆N₂O), HRMS would be used to confirm this exact formula.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Absolute Configuration

To determine the absolute configuration of the chiral center at the second position of the propanone chain, Electronic Circular Dichroism (ECD) spectroscopy would be employed. This technique measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for the (S)-enantiomer, the absolute stereochemistry can be confidently assigned.

Crystallographic Studies

While spectroscopic methods provide a wealth of information about a molecule's structure in solution, X-ray crystallography offers a definitive view of its solid-state conformation.

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Growing a suitable single crystal of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one would allow for its analysis by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional structure of the molecule in the crystalline state. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding involving the amine and carbonyl groups, which play a crucial role in the solid-state architecture.

In the absence of experimental data for the target compound, a definitive analysis and discussion of its structural features remain speculative. The methodologies described above represent the standard and necessary approach to fully characterize this and other novel chemical entities.

Analysis of Crystal Packing and Hydrogen Bonding Networks

While a specific crystal structure for (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one is not publicly available, analysis of closely related structures, such as cyclic tetrapeptides incorporating a 3-aminoazetidine (3-AAz) moiety, offers significant insights into the likely crystal packing and hydrogen bonding patterns. researchgate.net

In the solid state, molecules of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one are expected to engage in a network of intermolecular hydrogen bonds. The primary amine (-NH2) group and the amide C=O group are the principal sites for hydrogen bonding. It is anticipated that the amine group will act as a hydrogen bond donor, while the carbonyl oxygen will serve as a hydrogen bond acceptor. These interactions are fundamental in stabilizing the crystal lattice. nih.gov

A notable feature in the crystal structure of a cyclic tetrapeptide containing a 3-AAz unit is that the azetidine ring encourages an all-trans conformation of the peptide backbone. researchgate.net This suggests that the azetidine ring can significantly influence the local conformation of the molecule, which in turn affects the long-range order in the crystal.

| Potential Intermolecular Interactions | Description |

| N-H···O=C Hydrogen Bonds | The primary amine group donates a hydrogen to the carbonyl oxygen of an adjacent molecule. |

| π-π Stacking | Parallel or offset stacking of the phenyl rings of neighboring molecules. |

| C-H···O Interactions | Weaker hydrogen bonds involving carbon-hydrogen bonds and oxygen atoms. |

| C-H···π Interactions | Interactions between C-H bonds and the π-system of the phenyl ring. |

Conformational Dynamics and Strain Analysis

The conformational dynamics of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one are largely governed by the puckered nature of the four-membered azetidine ring and the steric and electronic influences of its substituents.

The azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain. Gas-phase electron diffraction studies have determined that the dihedral angle of azetidine is approximately 37°. rsc.org This inherent puckering is a defining characteristic of the azetidine moiety and influences the spatial orientation of its substituents. The ring strain of azetidines is considerable, estimated to be around 25.4 kcal/mol, which is intermediate between the more strained aziridines and the less strained pyrrolidines. rsc.org This strain has a significant impact on the reactivity of the ring. rsc.org

The puckering of the azetidine ring can be described by a puckering amplitude and a phase angle. However, without specific experimental data for (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one, these parameters cannot be precisely determined. Computational studies on related azetidine derivatives could provide theoretical values for these parameters, offering a model for the conformational landscape of the ring.

The conformational preferences of the azetidine ring in (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one are significantly influenced by the N-acyl group and the chiral side chain. The N-acyl group, being a bulky substituent, will have a profound effect on the ring's conformational equilibrium. The presence of an electron-rich phenyl group as a substituent on the azetidine nucleus can also impact the ring's stability and reactivity. acs.org

The diastereoselectivity of reactions involving the azetidine ring is often dependent on the nature of the substituents on the nitrogen atom. acs.org For instance, in the reduction of azetidin-2-ones, the stereochemistry of the resulting azetidine is influenced by the substituents present. acs.org In the case of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one, the large phenylpropyl group attached to the amino group, which is in turn attached to the carbonyl carbon, will create steric hindrance that favors certain conformations of the azetidine ring over others.

A comparison of azetidine-containing amino acids with their five-membered (pyrrolidine) and four-membered oxygen-containing (oxetane) analogs reveals significant differences in conformational preferences and properties.

Azetidine vs. Pyrrolidine (B122466): The five-membered pyrrolidine ring, found in the amino acid proline, is more flexible than the azetidine ring. researchgate.net While both are puckered, the larger ring size of pyrrolidine allows for a greater degree of conformational freedom. Computational studies on N-acetylated derivatives of azetidine-2-carboxylic acid (Ac-Aze-NHMe) and proline (Ac-Pro-NHMe) have shown that the change in ring size leads to remarkable changes in the backbone and ring structures. nih.gov The four-membered azetidine ring can adopt either a puckered structure depending on the backbone, while the pyrrolidine ring has more defined puckering modes (e.g., Cγ-endo and Cγ-exo). nih.gov The incorporation of azetidine-2-carboxylic acid into peptides has been shown to induce a β-sheet structure in the solid state, a different secondary structure preference compared to proline. acs.org

Azetidine vs. Oxetane (B1205548): Oxetanes are four-membered rings containing an oxygen atom. Like azetidines, they are strained and puckered. The replacement of the nitrogen atom with an oxygen atom alters the electronic properties and hydrogen bonding capabilities of the ring. While the azetidine nitrogen can act as a hydrogen bond acceptor, the oxetane oxygen is also a hydrogen bond acceptor. However, the N-H group in a secondary azetidine can act as a hydrogen bond donor. The reactivity of oxetanes and azetidines can be similar in some ring-opening reactions, but the nature of the heteroatom plays a crucial role. mdpi.comacs.org Studies on oxetane and azetidine sulfonyl fluorides have shown remarkably similar reactivity profiles in certain reactions, suggesting that the ring strain and geometry play a more significant role than the identity of the heteroatom in these specific cases. nih.gov

| Cyclic Amino Acid Derivative | Ring Size | Heteroatom | Ring Strain (kcal/mol) | Conformational Notes |

| Azetidine-2-carboxylic acid | 4 | Nitrogen | ~25.4 rsc.org | Puckered, less flexible than pyrrolidine. Can influence peptide backbone conformation. researchgate.netnih.gov |

| Proline (Pyrrolidine-2-carboxylic acid) | 5 | Nitrogen | ~6.0 | More flexible than azetidine, with distinct endo/exo puckering. researchgate.net |

| Oxetane-2-carboxylic acid | 4 | Oxygen | ~25.5 | Puckered, similar strain to azetidine. Oxygen heteroatom affects electronic properties. |

Applications As Research Tools and Building Blocks in Organic Synthesis

Role in Complex Molecule Synthesis

The structural rigidity and multiple functionalization points of the azetidine (B1206935) ring within (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one provide a unique starting point for the synthesis of complex molecules with significant three-dimensionality.

The azetidine framework is a key component in the synthesis of spirocyclic compounds, which are characterized by two rings sharing a single atom. nih.govnih.gov These structures are of increasing interest in drug discovery due to their conformational rigidity and novel chemical space they occupy. nih.govresearchgate.netmdpi.com The synthesis of multifunctional spirocycles can be achieved from azetidinones, which are closely related to the title compound. nih.gov For instance, a general strategy involves the synthesis of azetidinones followed by their reduction to the corresponding azetidines, which can then be incorporated into more complex spirocyclic systems. nih.gov The inherent strain of the azetidine ring can also be harnessed in strain-release-driven spirocyclization reactions to construct azetidine-containing spirocycles. researchgate.net While direct examples using (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one are not prevalent in the literature, its structure is amenable to similar synthetic transformations.

| Spirocyclic System | Synthetic Approach | Potential Application | Reference |

| Spirocyclic Azetidines | Synthesis from azetidinones and subsequent reduction | Drug Discovery | nih.gov |

| Spiro[azetidine-2,3'-indole]-2',4(1'H)-diones | Not specified | Antibacterial and antifungal agents | nih.gov |

| Diverse Spirocyclic Azetidines | Strain-release driven spirocyclization of azabicyclo[1.1.0]butanes | Access to novel chemical space for drug discovery | researchgate.net |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org The chiral nature of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one, particularly the stereocenter at the alpha-carbon to the amino group, suggests its potential as a chiral auxiliary. Azetidine-containing molecules have been successfully employed as chiral auxiliaries in asymmetric synthesis. For example, optically active azetidine-2,4-dicarboxylic acids have been synthesized and used to prepare chiral auxiliaries for asymmetric alkylation reactions. rsc.org While the direct use of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one as a chiral auxiliary is not extensively documented, its structural similarity to other effective chiral auxiliaries, such as pseudoephedrine, points towards its potential in this area. researchgate.net

Contribution to Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The incorporation of constrained amino acid analogues, such as those derived from (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one, is a key strategy in peptidomimetic design. nih.govethernet.edu.et

β-turns are common secondary structures in proteins and peptides, playing crucial roles in molecular recognition. nih.gov The design of small molecules that mimic β-turns is a major focus in medicinal chemistry. nih.govrsc.orgresearchgate.net The constrained nature of the azetidine ring in (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one makes it a candidate for inducing turn-like conformations in peptide chains. The incorporation of azetidine-based amino acids can lead to defined secondary structures. nih.gov For example, oligomers of an azetidine-based α-amino acid have been shown to adopt folded shapes. nih.gov While specific studies on β-turn mimetics derived from the title compound are limited, the general principle of using constrained cyclic amino acids to enforce specific peptide conformations is well-established.

The flexibility of linear peptides often leads to a loss of biological activity and increased susceptibility to degradation. Introducing conformational constraints can enhance the stability of peptides by pre-organizing them into their bioactive conformation. mdpi.com The rigid azetidine ring of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one can serve this purpose. The incorporation of such constrained residues can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. researchgate.net Studies on other conformationally constrained amino acids have demonstrated that such modifications can significantly improve the stability of peptides. nih.gov

| Modification Strategy | Effect on Peptide Conformation | Reference |

| Incorporation of azetidine-based α-amino acids | Induces folded conformations | nih.gov |

| Side chain constraints in aromatic amino acids | Limits the number of low energy conformations | researchgate.net |

| N-terminus and C-terminus acylation/amidation | Improves conformational stability | nih.gov |

A major drawback of peptide-based therapeutics is their rapid degradation by proteases. A key strategy to overcome this is the modification of the peptide backbone to create protease-resistant analogs. The azetidine moiety in (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one, when incorporated into a peptide sequence, can confer resistance to enzymatic cleavage. The non-natural amino acid structure is often not recognized by proteases. For example, replacing a standard amide bond with a non-hydrolyzable oxetanylamine fragment has been shown to produce pseudo-dipeptides that are resistant to cleavage. nih.gov The principle of using heterocyclic scaffolds to create peptidomimetics with enhanced stability is a cornerstone of modern medicinal chemistry. escholarship.org

Probes for Chemical Biology Research

The design and synthesis of novel chemical probes are paramount for dissecting complex biological processes. An ideal probe should possess specific characteristics, including the ability to interact with a target protein and a reporter group for detection and identification. While no direct studies are available, the structure of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one offers a promising starting point for the creation of such probes.

Ligandable Protein Site Identification

Identifying "ligandable" sites on proteins, particularly those previously considered "undruggable," is a significant challenge in drug discovery. Chemical probes can be instrumental in mapping these sites.

Hypothetical Screening and Library Development:

One potential application of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one is as a fragment in fragment-based ligand discovery (FBLD). Its relatively small size and distinct chemical features could allow it to bind to small pockets on a protein surface. Hits from an FBLD screen could then be elaborated upon, with the azetidine, amine, or phenyl groups serving as points for chemical modification to improve binding affinity and selectivity.

Libraries of derivatives of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one could be synthesized to explore the structure-activity relationship (SAR) for a particular protein target. The azetidine ring, a strained four-membered heterocycle, can act as a rigid scaffold to orient the phenyl and amino substituents in defined spatial arrangements, which can be crucial for specific protein-ligand interactions. ambeed.com

Table 1: Potential Modifications of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one for Ligand Discovery

| Modification Site | Potential Modification | Rationale |

| Primary Amine | Acylation, Sulfonylation, Reductive Amination | Introduce diverse functional groups to probe for hydrogen bonding, and ionic or van der Waals interactions. |

| Phenyl Group | Substitution (e.g., with halogens, hydroxyl, methoxy (B1213986) groups) | Modulate hydrophobicity and explore specific interactions within a binding pocket. |

| Azetidine Nitrogen | Alkylation, Arylation | Alter steric bulk and electronic properties of the core scaffold. |

Activity-Based Protein Profiling Applications

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes. This allows for the assessment of enzyme activity directly in complex biological systems.

Designing ABPP Probes from the Azetidine Scaffold:

For (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one to be used in ABPP, it would need to be functionalized with a reactive "warhead" and a reporter tag.

Warhead: The primary amine could be modified to incorporate an electrophilic group capable of covalently reacting with nucleophilic residues (e.g., serine, cysteine, lysine) in an enzyme's active site. Examples of such warheads include fluorophosphonates, acrylates, or chloroacetamides.

Reporter Tag: A reporter tag, such as a biotin (B1667282) for affinity purification or a fluorophore for imaging, would be attached to another part of the molecule, often via a linker. The phenyl ring or a modification on the azetidine ring could serve as an attachment point for the reporter tag.

Hypothetical Target Classes:

Given its amino acid-like structure, probes derived from this compound could potentially target proteases or other enzymes that recognize amino acid-like substrates. The phenylpropyl side chain might confer selectivity for enzymes with hydrophobic binding pockets.

Table 2: Hypothetical ABPP Probe Derived from (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one

| Component | Example Functionalization | Purpose in ABPP |

| Recognition Element | (S)-1-azetidin-1-yl-3-phenylpropan-1-one core | Provides initial binding affinity and selectivity for the target enzyme class. |

| Reactive Group (Warhead) | Acrylamide attached to the 2-amino group | Covalently modifies a nucleophilic residue in the enzyme active site. |

| Reporter Tag | Biotin or a fluorescent dye attached to the phenyl ring | Enables detection, enrichment, and identification of labeled proteins. |

While the direct application of (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one as a chemical probe remains to be explored and validated experimentally, its chemical structure holds considerable promise for the development of novel research tools in chemical biology. Future research could focus on the synthesis of derivatives and their evaluation in ligand binding and activity-based profiling assays to unlock the full potential of this intriguing azetidine-containing compound.

Future Research Directions and Challenges

Development of Greener and More Sustainable Synthetic Routes

The synthesis of complex molecules like (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one often relies on multi-step processes that can generate significant chemical waste. A key area for future research is the development of more environmentally friendly and sustainable synthetic methodologies. This includes exploring biocatalytic approaches, which utilize enzymes to perform specific chemical transformations with high selectivity and under mild conditions. For instance, the use of enzymes for the stereoselective synthesis of chiral amines and the formation of the azetidine (B1206935) ring itself could significantly reduce the environmental impact. nih.gov Another promising direction is the use of water as a solvent, which is a significant challenge given the often-limited solubility of organic reactants. unive.it Research into micellar catalysis, where reactions are carried out in aqueous surfactant solutions, could provide a viable path forward. unive.it

Exploration of Novel Reactivity and Cascade Reactions

The strain inherent in the azetidine ring is a driving force for its unique reactivity, allowing for a variety of ring-opening and functionalization reactions. rsc.orgresearchwithrutgers.comresearchgate.net Future research should focus on discovering and developing novel transformations of the (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one scaffold. This includes the exploration of cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. acs.org For example, a silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines has been shown to produce functionalized fused pyridines. acs.org Investigating similar complex transformations starting from (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one could lead to the efficient synthesis of novel heterocyclic systems with potential biological activity.

Advanced Conformational Control and Prediction

The three-dimensional shape of a molecule is crucial for its biological activity. The presence of the puckered azetidine ring in (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one introduces conformational constraints that can be exploited in drug design. acs.org Future research should aim to develop more sophisticated methods for controlling and predicting the conformation of this and related molecules. This involves a combination of experimental techniques, such as high-resolution NMR spectroscopy, and advanced computational modeling. acs.org A deeper understanding of the conformational preferences and the influence of different substituents on the ring puckering will be invaluable for designing molecules with specific biological targets.

Integration with Machine Learning for Accelerated Molecular Design

The field of drug discovery is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). nih.govarxiv.org These powerful computational tools can be used to accelerate the design of new molecules with desired properties. For (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one, ML models could be trained on existing data to predict the biological activity of novel derivatives. eurekalert.orgresearchgate.net Generative models can even propose entirely new molecular structures based on the azetidine scaffold that are optimized for specific therapeutic targets. arxiv.orgresearchgate.net The main challenge lies in generating and curating high-quality datasets to train these models effectively and ensuring that the generated molecules are synthetically accessible. youtube.com

Expansion of Library Synthesis for Diverse Research Applications

To fully explore the potential of the (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one scaffold, it is essential to generate diverse libraries of related compounds for biological screening. acs.orggoogle.com Future research should focus on developing robust and efficient methods for library synthesis, allowing for the rapid production of a wide range of analogs with varying substituents. acs.orgchemrxiv.org Techniques like diversity-oriented synthesis and solid-phase synthesis can be adapted for the azetidine core to create large and structurally diverse compound collections. acs.org These libraries will be crucial for identifying new lead compounds in drug discovery programs and for probing the structure-activity relationships of this important chemical class.

Mechanistic Understanding of Strain-Driven Reactivity

While the strain of the azetidine ring is recognized as a key driver of its reactivity, a detailed mechanistic understanding of many of its transformations is still lacking. rsc.orgresearchwithrutgers.comresearchgate.net Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key reactions involving the (S)-2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one core. nih.govacs.org This includes studying the transition states of ring-opening reactions and understanding the role of catalysts in promoting specific transformations. A deeper mechanistic insight will not only advance our fundamental understanding of chemical reactivity but also enable the rational design of new and more efficient synthetic methods. acs.org

常见问题

Q. How can ring puckering parameters be calculated to analyze the azetidine ring’s conformation in crystallographic or computational models?

- Step 1 : Define the mean plane of the azetidine ring using least-squares fitting of atomic coordinates.

- Step 2 : Calculate displacements () of each atom from the plane.

- Step 3 : Compute puckering amplitude () and phase angle () via Fourier decomposition. For azetidine, typically ranges 0.2–0.5 Å, with indicating twist or envelope conformations .

- Table 1 : Example Puckering Parameters

| Conformation | (Å) | (°) |

|---|---|---|

| Envelope | 0.35 | 90 |

| Twist | 0.42 | 180 |

Q. How can contradictions between experimental reactivity data and DFT-predicted electronic profiles be resolved?

- Methodological Answer :

- Triangulation : Cross-validate DFT results (e.g., HOMO/LUMO energies) with experimental Hammett substituent constants () for the phenyl group .

- Solvent effects : Include implicit solvation models (e.g., PCM) in DFT to account for polarity mismatches between gas-phase calculations and wet-lab conditions .

- Kinetic vs. thermodynamic control : Perform variable-temperature NMR to detect intermediate trapping, which may explain deviations from computational pathways .

Q. What strategies are effective for designing enantioselective syntheses of azetidine derivatives with bulky substituents?

- Methodological Answer :

- Chiral ligands : Use SPINOL-based phosphoric acids or BINAP-Ru complexes to induce asymmetry during azetidine ring formation .

- Steric maps : Generate steric hindrance maps (e.g., using SambVca software) to predict regioselectivity in nucleophilic attacks .

- Case study : A 2025 study achieved 98% ee via dynamic kinetic resolution using a bulky trityl-protecting group on the amine .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR-derived coupling constants and X-ray crystallography data for azetidine conformers?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。